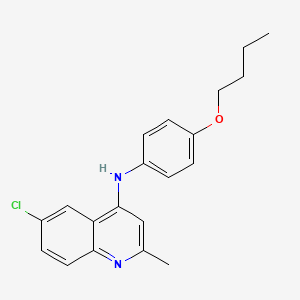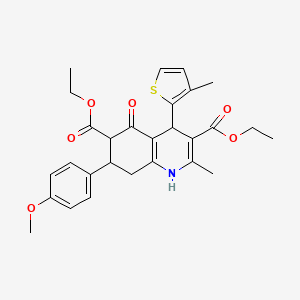![molecular formula C26H26N2O3 B11626350 3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11626350.png)
3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:
- The benzamide portion refers to a benzene ring with an amide functional group (–CONH₂) attached.
- The 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl fragment consists of a phenyl ring substituted with a 1,3-benzoxazole ring that contains two methyl groups.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:
Boronic Acid Derivative: A boronic acid derivative (such as an arylboronic acid or boronic ester) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
Butoxylation: The resulting intermediate undergoes butoxylation, where a butyl group (–C₄H₉) is introduced.
Industrial Production:: Industrial-scale production methods may involve variations of these synthetic routes, optimized for efficiency and yield.
化学反应分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxygen-containing functional groups.
Reduction: Reduction processes can convert specific functional groups (e.g., carbonyls) to their corresponding alcohols.
Substitution: Substitution reactions may occur at the benzamide nitrogen or other reactive sites.
Boronic Acids: Used in Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate cross-coupling reactions.
Alkylating Agents: For butoxylation.
Major Products:: The major products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or side chains.
科学研究应用
This compound finds applications in various fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating potential therapeutic effects.
Industry: Developing materials or catalysts.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While I don’t have specific data on similar compounds, researchers often compare it to related benzamides or benzoxazole derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.
属性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-5-12-30-22-11-7-8-19(16-22)25(29)27-21-10-6-9-20(15-21)26-28-23-14-17(2)13-18(3)24(23)31-26/h6-11,13-16H,4-5,12H2,1-3H3,(H,27,29) |
InChI 键 |
LGEYSFKQTDAOIU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11626277.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626281.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11626286.png)

![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11626290.png)
![(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626297.png)

![3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11626308.png)
![13-piperidin-1-yl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11626315.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626326.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626336.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}urea](/img/structure/B11626344.png)
![[({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11626346.png)
